Cas no 2361646-00-4 (N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide)

N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide is a synthetic organic compound featuring a 1,3-oxazole core substituted with a phenyl group at the 2-position and a methyl group at the 5-position. The 4-position is functionalized with a prop-2-enamide moiety, making it a versatile intermediate in medicinal and materials chemistry. Its oxazole scaffold imparts stability and potential bioactivity, while the acrylamide group offers reactivity for further derivatization, such as polymerization or Michael additions. This compound is particularly valuable in pharmaceutical research for the development of small-molecule inhibitors or as a building block for functionalized polymers. Its well-defined structure ensures reproducibility in synthetic applications.
N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide structure
2361646-00-4 structure
Product Name:N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide
CAS No:2361646-00-4
MF:C14H14N2O2
MW:242.273163318634
CID:5378172
PubChem ID:139015318
Update Time:2025-08-04

N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-2-propenamide
    • N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide
    • Inchi: 1S/C14H14N2O2/c1-3-13(17)15-9-12-10(2)18-14(16-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17)
    • InChI Key: WWOMOYXQEMEHED-UHFFFAOYSA-N
    • SMILES: C(NCC1=C(C)OC(C2=CC=CC=C2)=N1)(=O)C=C

Experimental Properties

  • Density: 1.132±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.20±0.46(Predicted)

N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596126-0.05g
N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
2361646-00-4 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide

Professional Introduction to N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide (CAS No: 2361646-00-4)

N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2361646-00-4, has garnered attention due to its potential applications in drug development and molecular research. The oxazole ring, a key structural feature, contributes to the compound's stability and reactivity, making it a valuable candidate for further exploration.

The compound's molecular structure incorporates a phenyl group and a prop-2-enamide moiety, which are known for their role in modulating biological pathways. The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a promising candidate for therapeutic applications. Recent studies have highlighted the importance of such structural motifs in the design of novel pharmaceutical agents.

In the realm of drug discovery, N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide has been investigated for its potential in addressing various health challenges. The oxazole ring is particularly noteworthy, as it is known to exhibit bioactivity across multiple therapeutic areas. Research has demonstrated that oxazole derivatives can serve as effective scaffolds for developing new drugs due to their ability to engage with biological receptors and enzymes.

The prop-2-enamide group further contributes to the compound's pharmacological profile by enhancing its solubility and bioavailability. These properties are crucial for ensuring that the drug can be effectively absorbed and utilized by the body. Additionally, the phenyl group adds another layer of complexity to the compound's interactions with biological systems, potentially enabling it to target specific pathways more precisely.

Recent advancements in computational chemistry have allowed researchers to predict the behavior of N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide with greater accuracy. These simulations have provided insights into how the compound might interact with different biological targets, offering a roadmap for future experimental validation. Such computational approaches are becoming increasingly integral in drug discovery, as they can significantly reduce the time and resources required to develop new therapeutic agents.

The compound's potential applications extend beyond traditional pharmaceuticals. In agrochemical research, N-(5-methyl-2-phenyl-1,3-oxazol-4-ylmethylprop-2-enamide) has shown promise as a lead compound for developing novel pesticides and herbicides. The structural features that make it attractive for medicinal chemistry also contribute to its efficacy in protecting crops from pests and diseases. This dual functionality highlights the versatility of the compound and its potential impact on multiple sectors.

In conclusion, N-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylprop-2-enamide (CAS No: 2361646-00-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and demonstrated bioactivity make it a valuable asset in ongoing research efforts. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing global health and agricultural challenges.

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